molecular formula C14H25NO3 B1448294 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane CAS No. 1341039-65-3

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B1448294
CAS No.: 1341039-65-3
M. Wt: 255.35 g/mol
InChI Key: VOLANJWYOQXQNO-UHFFFAOYSA-N
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Description

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane (CAS 1341039-65-3) is a protected nitrogen-containing bicyclic building block of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol, features the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the tropane alkaloid family . This privileged structure is known for its wide array of biological activities and is frequently investigated for its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine . The presence of the Boc (tert-butoxycarbonyl) group protects the amine functionality, making this compound a versatile and stable intermediate for multi-step synthetic applications. The 2-hydroxyethyl substituent at the bridgehead carbon provides a synthetic handle for further functionalization, allowing researchers to conjugate the bicyclic system to other molecular fragments or modify its properties. Compounds based on the azabicyclo[3.2.1]octane scaffold have demonstrated potential as efficient analgesic agents with activity close to morphine, as potent triple re-uptake inhibitors (TRUI), and have shown affinity for neuronal nicotinic acetylcholine receptors and κ-opioid receptors (KOR) . As such, this building block is highly valuable for drug discovery programs aimed at developing new central nervous system (CNS) active agents, analgesics, and other therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. The compound has associated hazard warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation .

Properties

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLANJWYOQXQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways.

Result of Action

The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters.

Biochemical Analysis

Biochemical Properties

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The changes in gene expression induced by this compound can lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where a specific dosage level results in significant changes in cellular function or metabolism. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism.

Biological Activity

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to various bioactive alkaloids, such as nicotine and tropane derivatives. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.358 g/mol
  • CAS Number : 1341039-65-3
  • PubChem CID : 72207508

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is suggested that this compound may function as a monoamine reuptake inhibitor , similar to other compounds in the azabicyclo[3.2.1]octane class, affecting serotonin, norepinephrine, and dopamine pathways.

Target Receptors

  • Serotonin Transporters (SERT)
  • Norepinephrine Transporters (NET)
  • Dopamine Transporters (DAT)

These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial in treating mood disorders and other neurological conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of monoamine reuptake:

CompoundIC50 (µM)Target
This compound0.019SERT
This compound0.036NET
This compound0.0117DAT

These results indicate that the compound has a comparable potency to established antidepressants, suggesting its potential as a therapeutic agent for depression and anxiety disorders.

Case Studies

A recent study investigated the effects of this compound on animal models of depression:

  • Model : Forced Swim Test (FST)
    • Outcome : Significant reduction in immobility time compared to control groups, indicating antidepressant-like effects.
  • Model : Tail Suspension Test (TST)
    • Outcome : Similar reductions in immobility were observed, further supporting its potential antidepressant properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Mainly excreted through urine as metabolites.

Therapeutic Applications

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Depression and Anxiety Disorders : As a potential alternative or adjunctive treatment for patients unresponsive to traditional SSRIs or SNRIs.
  • Neuropathic Pain : Investigated for its analgesic properties through modulation of pain pathways.
  • Cognitive Disorders : Potential use in enhancing cognitive function by modulating neurotransmitter levels.

Comparison with Similar Compounds

Boc-Protected Azabicyclo Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Key Applications Reference
3-Boc-8-hydroxyethyl-3-azabicyclo[...] C₁₂H₂₁NO₃ 227.30 1.3 8-hydroxyethyl Pharmaceutical intermediates
3-Methylene-8-Boc-8-azabicyclo[...] C₁₃H₂₁NO₂ 223.31 2.1* 3-methylene Synthetic intermediate
8-Boc-3,8-diaza-bicyclo[...] C₁₀H₁₈N₂O₂ 198.26 0.8 3-NH, 8-Boc Analgesic precursors

Key Differences :

  • The hydroxyethyl group in the target compound enhances hydrophilicity compared to the methylene analog, which is more lipophilic (XLogP3: 2.1 estimated).
  • The 3,8-diazabicyclo derivative (C₁₀H₁₈N₂O₂) incorporates an additional nitrogen, reducing molecular weight and altering receptor binding profiles .

Substitutions on the Azabicyclo Core

Compound Name Substituent Molecular Weight (g/mol) XLogP3 Biological Activity Reference
3-Methoxy-8-azabicyclo[...] (HCl salt) 3-methoxy 177.67 0.5 CNS activity (unpublished)
3-(Benzyloxy)-8-methyl-8-azabicyclo[...] 3-benzyloxy, 8-methyl 261.36 2.8 Analgesic (preclinical)
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[...] 8-sulfonamide 307.38 1.9 Enzyme inhibition

Key Differences :

  • Sulfonamide derivatives (e.g., ) exhibit enhanced hydrogen bonding capacity, making them suitable for targeting polar enzyme active sites .

Carboxylic Acid and Ester Derivatives

Compound Name Functional Group Molecular Weight (g/mol) XLogP3 Applications Reference
3-Boc-8-carboxy-3-azabicyclo[...] 8-carboxylic acid 255.31 0.5 Prodrug synthesis
Ethyl 8-azabicyclo[...]-3-carboxylate 3-ester 211.26 1.7 Intermediate for coupling

Key Differences :

  • Carboxylic acid derivatives (e.g., ) are highly polar (XLogP3: 0.5), facilitating solubility in aqueous formulations.
  • Ester derivatives balance lipophilicity and reactivity, enabling further functionalization via hydrolysis or amidation .

Diazabicyclo and Opioid-Targeted Analogs

Compound Name Core Structure Molecular Weight (g/mol) XLogP3 Activity Reference
3-(Diphenylmethyl)-8-methyl-3,8-diazabicyclo[...] 3,8-diaza 292.19 3.5 Analgesic, CNS modulation
3-(Diarylmethylene)-8-azabicyclo[...] 3-arylidene ~300–350 4.0* Opioid receptor modulation

Key Differences :

  • Diazabicyclo derivatives (e.g., ) show increased structural flexibility and higher lipophilicity (XLogP3: 3.5), enhancing membrane permeability for CNS targets .
  • Diarylmethylene substitutions () introduce π-π stacking interactions critical for opioid receptor binding .

Preparation Methods

The preparation involves multiple steps, including scaffold construction, functional group introduction, and Boc protection of the nitrogen. The following summarizes the main stages and typical conditions:

Step No. Description Reagents/Conditions Notes
1 Formation of 8-azabicyclo[3.2.1]octane core Asymmetric 1,3-dipolar cycloaddition; cyclic azomethine ylides High stereochemical control; often catalyzed by chiral ligands or organocatalysts
2 Introduction of hydroxyethyl side chain Nucleophilic substitution or hydroxyalkylation on bicyclic intermediate Hydroxyethyl group introduced at the 8-position for further functionalization
3 Boc protection of nitrogen Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions Protects the amine, enhancing stability and handling during further synthesis
4 Purification and isolation Extraction with organic solvents (e.g., ethyl acetate), drying agents (Na2SO4), and concentration under reduced pressure Typical workup to isolate pure compound

Detailed Reaction Example from Literature

While direct literature on 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane synthesis is limited, analogous compounds and derivatives provide insight into the preparation:

  • Example: Preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes involves reduction of nitrile precursors using metal-alcohol mixtures (e.g., magnesium in methanol), borohydrides (lithium or sodium borohydride), or catalytic hydrogenation with palladium catalysts. The reaction is typically performed at low temperature (0°C) and then warmed to ambient temperature, followed by aqueous workup and organic extraction.

  • Hydroxyethyl Functionalization: Introduction of hydroxyethyl groups can be achieved via nucleophilic substitution on a suitable leaving group precursor or by hydroxyalkylation reactions under controlled conditions.

  • Boc Protection: The amine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine), typically at room temperature, to form the Boc carbamate, which stabilizes the nitrogen and prevents unwanted side reactions during subsequent synthetic steps.

Comparative Table of Preparation Methods

Preparation Aspect Methodology Advantages Limitations
Scaffold Formation Asymmetric 1,3-dipolar cycloaddition High stereoselectivity; direct N incorporation Requires chiral catalysts; complex setup
Functionalization (Hydroxyethyl) Nucleophilic substitution/hydroxyalkylation Versatile; allows side chain variation May require protection of other groups
Boc Protection Reaction with Boc2O under basic conditions Stabilizes amine; widely used protecting group Additional step; requires removal later if needed
Reduction of nitrile precursors Metal-alcohol reduction or borohydride Efficient conversion to amines Sensitive to moisture; requires careful control
Catalytic Hydrogenation Pd catalyst under H2 atmosphere Clean reduction; scalable Requires specialized equipment

Research Findings and Optimization Notes

  • Stereochemical Control:
    The stereoselectivity of the bicyclic scaffold formation is crucial. Research indicates that direct stereochemical control during the cycloaddition or desymmetrization step yields better enantiomeric excess than relying on downstream resolution.

  • Reaction Conditions:
    Maintaining low temperatures (0–5°C) during sensitive steps such as cyanide addition or reduction improves yields and minimizes side reactions.

  • Purification:
    Extraction with ethyl acetate or diethyl ether followed by drying over sodium sulfate and concentration under reduced pressure is standard. Addition of acid (e.g., sulfuric acid) to organic extracts can improve stability during workup.

  • Yield and Purity:
    Typical yields for intermediate steps range from 70–85%, with final product purity dependent on chromatographic purification and crystallization techniques.

Summary Table of Key Physical and Chemical Data

Parameter Data
Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
IUPAC Name tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS Number 1341039-65-3
SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Typical Yield (overall) 70–85% (varies by step)
Common Solvents Methanol, ethyl acetate, diethyl ether
Typical Reaction Temperature 0°C to ambient

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from bicyclic precursors. For example, sulfonyl group incorporation (as in related derivatives) requires sequential nucleophilic substitutions and Boc protection under anhydrous conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in polar aprotic solvents. Yield optimization may require catalytic hydrogenation for stereochemical control .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 227.30 g/mol for the Boc-protected derivative ). X-ray crystallography may resolve stereochemistry in crystalline derivatives, while IR spectroscopy identifies functional groups like hydroxyls and carbamates .

Q. Which biological targets are commonly associated with 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : These derivatives interact with monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]) via hydrophobic interactions and hydrogen bonding at conserved binding pockets . Additionally, they inhibit enzymes like long-chain fatty acid elongase 6 (ELOVL6), implicated in metabolic disorders. Radioligand binding assays and enzymatic activity assays (e.g., fluorogenic substrates) are used to quantify affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve receptor affinity in analogs of this compound?

  • Methodological Answer : Systematic SAR involves modifying substituents at the C3 and C8 positions. For example:

  • C3 Hydroxyethyl Group : Enhances solubility and hydrogen bonding with target receptors.
  • Boc Protection : Stabilizes the amine group during synthesis but may reduce in vivo activity; deprotection post-synthesis can restore potency .
  • Sulfonyl or Trifluoromethyl Additions : Increase metabolic stability and binding specificity (e.g., for ELOVL6 inhibition ). Computational docking (e.g., AutoDock Vina) identifies optimal substituent configurations .

Q. What strategies resolve contradictory data in enzymatic inhibition assays for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents). To mitigate:

  • Validate inhibition using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
  • Control for off-target effects via knockout cell lines or competitive inhibitors.
  • Standardize substrate concentrations (e.g., 10 µM for NAAA inhibition studies ).

Q. How is the neuropharmacological mechanism of action studied in vivo?

  • Methodological Answer : Rodent models (e.g., forced swim test for antidepressant activity) assess behavioral endpoints. Microdialysis quantifies neurotransmitter levels (dopamine/serotonin) in brain regions post-administration. Ex vivo autoradiography confirms target engagement at DAT/SERT .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

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